P2X3 Antagonist Potency vs. Ro-51 and A-317491
2-[(Pentan-3-yl)amino]propane-1,3-diol demonstrates antagonist activity at the recombinant rat P2X3 receptor with reported EC₅₀ values of 80 nM and 350 nM in Xenopus oocyte electrophysiology assays [1][2]. In comparison, the well-characterized dual P2X3/P2X2/3 antagonist Ro-51 exhibits an IC₅₀ of 2 nM against rat P2X3, representing a 40- to 175-fold higher potency than the target compound . A-317491, a non-nucleotide P2X3 antagonist, shows Ki values of 22 nM for both human and rat P2X3 . The target compound is therefore a moderate-potency P2X3 antagonist—less potent than clinical-stage tool compounds but derived from a substantially simpler chemical scaffold, making it valuable for fragment-based or scaffold-hopping campaigns where minimal molecular complexity is desired.
| Evidence Dimension | P2X3 receptor antagonist potency (EC₅₀ / IC₅₀ / Ki) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM (BindingDB BDBM50118219); EC₅₀ = 340–350 nM (BindingDB Entry 50037061 / Jacobson et al. 2002) |
| Comparator Or Baseline | Ro-51: IC₅₀ = 2 nM (rP2X3); A-317491: Ki = 22 nM (hP2X3, rP2X3) |
| Quantified Difference | Target compound is ~40–175-fold less potent than Ro-51 and ~3.6–16-fold less potent than A-317491 at P2X3 |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes (target); Ro-51 tested in rP2X3 FLIPR assay; A-317491 tested in recombinant hP2X3/rP2X3 calcium flux assays |
Why This Matters
For procurement decisions, the moderate P2X3 potency combined with the exceptionally low molecular weight (161 Da vs. ~540 Da for Ro-51) positions this compound as a fragment-sized P2X3 pharmacophore—suitable for hit-to-lead optimization or as a minimalist tool for probing P2X3 binding requirements, where ultrapotent tool compounds would be inappropriate or cost-prohibitive.
- [1] BindingDB Entry BDBM50118219. Affinity Data: EC₅₀ 80 nM. Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 μM, expressed in Xenopus oocytes. View Source
- [2] BindingDB Ki Summary, Entry ID 50037061. EC₅₀ 340 nM. Jacobson KA, Jarvis MF, Williams M. J Med Chem 45:4057-93 (2002). View Source
